molecular formula C19H18N2O3 B10918252 3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10918252
M. Wt: 322.4 g/mol
InChI Key: MRCXBXTZEWINIS-MDZDMXLPSA-N
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Description

3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one is a complex organic compound that features a pyrazole and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and photovoltaic materials[][4].

Mechanism of Action

The mechanism of action of 3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2H-chromen-2-one
  • 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl-2H-pyran-2-one

Uniqueness

3-[3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]-2H-chromen-2-one is unique due to the presence of both pyrazole and chromenone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-[(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C19H18N2O3/c1-4-21-13(3)15(12(2)20-21)9-10-17(22)16-11-14-7-5-6-8-18(14)24-19(16)23/h5-11H,4H2,1-3H3/b10-9+

InChI Key

MRCXBXTZEWINIS-MDZDMXLPSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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